Pnu 177864 hydrochloride
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Overview
Description
PNU 177864 hydrochloride: is a potent, selective, and orally active antagonist of the dopamine D3 receptor. It is structurally consistent with a cationic amphiphilic drug and induces phospholipidosis in vivo. This compound exhibits antischizophrenic activity and has been studied for its potential therapeutic effects in treating schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PNU 177864 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available sources. Typically, such compounds are synthesized in controlled environments following Good Manufacturing Practices (GMP) to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: PNU 177864 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not widely documented.
Reduction: Reduction reactions may alter the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly involving the aromatic rings and functional groups
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired transformation and the functional groups involved .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. Detailed product analysis is typically conducted using techniques such as HPLC and NMR .
Scientific Research Applications
PNU 177864 hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving dopamine receptor antagonists.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Studied for its potential therapeutic effects in treating schizophrenia and other neurological disorders.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Mechanism of Action
PNU 177864 hydrochloride exerts its effects by selectively antagonizing the dopamine D3 receptor. This interaction inhibits the receptor’s activity, leading to changes in downstream signaling pathways. The compound’s antischizophrenic activity is attributed to its ability to modulate dopamine-related pathways in the brain .
Comparison with Similar Compounds
Levosulpiride: A D2 receptor antagonist with antipsychotic properties.
Sarizotan hydrochloride: A 5-hydroxytryptamine receptor agonist with potential antidepressant effects.
Promazine hydrochloride: A phenothiazine with actions similar to chlorpromazine but with less antipsychotic activity
Uniqueness: PNU 177864 hydrochloride is unique due to its high selectivity for the dopamine D3 receptor and its ability to induce phospholipidosis in vivo. This specificity makes it a valuable tool in research focused on dopamine-related disorders .
Properties
IUPAC Name |
N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3S.ClH/c1-2-12-22-13-11-14-3-5-15(6-4-14)23-27(24,25)17-9-7-16(8-10-17)26-18(19,20)21;/h3-10,22-23H,2,11-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMDLHQTLPWCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1783978-03-9 |
Source
|
Record name | PNU-177864 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1783978039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PNU-177864 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH43729Z9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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